N'-(4-methoxyphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-25-14-4-2-13(3-5-14)21-19(24)18(23)20-10-15-6-7-16(27-15)17(22)12-8-9-26-11-12/h2-9,11H,10H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCFOLZCQUBREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-methoxyphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a unique combination of functional groups that contribute to its biological properties. The core structure includes:
- Methoxyphenyl group : Enhances lipophilicity and potential binding to biological targets.
- Thiophene moieties : Known for their biological activity, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds containing thiophene and methoxyphenyl groups exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Case Study :
In a recent study, MCF-7 cells treated with varying concentrations of the compound exhibited a dose-dependent decrease in viability, with IC50 values determined at approximately 25 µM. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, indicating apoptosis.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Binding : It could bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to oxidative stress, leading to cell death in cancer cells.
Research Findings
Recent studies have highlighted the following findings regarding the compound's biological activity:
- Antimicrobial Efficacy : The compound exhibits a broad spectrum of activity against various pathogens, making it a candidate for antibiotic development.
- Cytotoxicity Against Cancer Cells : Significant cytotoxic effects were observed in multiple cancer cell lines, indicating potential as a chemotherapeutic agent.
- Synergistic Effects : When combined with traditional antibiotics or chemotherapeutics, this compound displayed enhanced efficacy.
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogues:
Structural and Functional Analysis
Ethanediamide vs. Single Carboxamide Linkers
The target compound’s ethanediamide group distinguishes it from mono-carboxamide analogues (e.g., –6). This dual amide linkage may:
Substituent Effects on Physicochemical Properties
- 4-Methoxyphenyl Group : Electron-donating methoxy substituent increases solubility in polar solvents compared to nitro () or trifluoromethyl groups .
- Thiophene-3-Carbonyl vs. Nitro Groups : The carbonyl group in the target compound may participate in dipole interactions, while nitro groups () confer strong electron-withdrawing effects, increasing lipophilicity and membrane permeability .
Antibacterial Potential
Compounds with nitrothiophene carboxamides () exhibit narrow-spectrum antibacterial activity, suggesting the target’s thiophene carbonyl group could be optimized for similar applications. However, the methoxyphenyl group may reduce cytotoxicity compared to trifluoromethyl substituents .
Molecular Modeling and Crystallography
- SHELX Refinement : Structural analysis of similar compounds (e.g., ) highlights the utility of SHELX programs for determining hydrogen-bonding networks and crystal packing, critical for understanding solubility and stability .
- Hydrogen-Bonding Patterns : The ethanediamide group likely forms intermolecular hydrogen bonds (e.g., N–H···O=C), analogous to patterns observed in 3-chloro-N-phenyl-phthalimide derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
